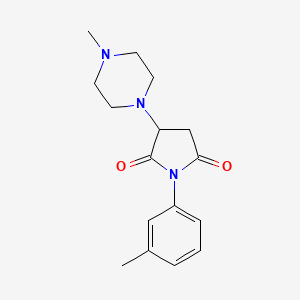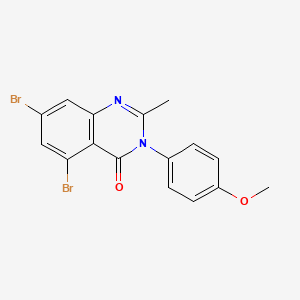
1-(3-chlorophenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole, commonly known as CDPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and other fields. CDPP belongs to the class of pyrazole compounds and has been synthesized using various methods.
作用機序
The mechanism of action of CDPP involves the inhibition of various enzymes and signaling pathways. CDPP has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. CDPP has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CDPP has been found to have various biochemical and physiological effects. It has been shown to induce DNA damage and cell cycle arrest in cancer cells. CDPP has also been found to increase the levels of reactive oxygen species, which can lead to oxidative stress and cell death. Additionally, CDPP has been shown to modulate the expression of various genes involved in cancer progression and neurodegenerative diseases.
実験室実験の利点と制限
CDPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its structure can be easily modified to improve its activity and selectivity. However, CDPP also has some limitations. It is relatively unstable and can degrade over time, which can affect its activity. Additionally, CDPP can exhibit cytotoxicity towards normal cells, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the research on CDPP. One area of focus is the development of more stable and selective CDPP analogs with improved therapeutic potential. Another direction is the investigation of CDPP's potential applications in other fields, such as agriculture and environmental science. Additionally, the mechanism of action of CDPP needs further elucidation to fully understand its potential applications in medicine and other fields.
Conclusion:
In conclusion, CDPP is a promising chemical compound that has been extensively studied for its potential applications in medicine and other fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. CDPP has shown potential in the treatment of cancer and neurodegenerative diseases, and further research is needed to fully understand its therapeutic potential.
合成法
CDPP can be synthesized using various methods, including the reaction of 3-chlorobenzaldehyde with acetophenone in the presence of hydrazine hydrate. Another method involves the reaction of 3-chlorobenzaldehyde with phenylhydrazine and acetophenone in ethanol. The synthesized CDPP can be purified using column chromatography or recrystallization.
科学的研究の応用
CDPP has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. It has been found to exhibit anticancer activity by inhibiting the proliferation of cancer cells. CDPP has also shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, CDPP has been investigated for its antimicrobial and antifungal properties.
特性
IUPAC Name |
2-(3-chlorophenyl)-3,5-diphenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2/c22-18-12-7-13-19(14-18)24-21(17-10-5-2-6-11-17)15-20(23-24)16-8-3-1-4-9-16/h1-14,21H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEMXQXWFKVTMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3,5-diphenyl-2-pyrazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-cyclohexylidene-4-(3,4-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5118499.png)
![2-(4-methoxyphenyl)-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5118504.png)

![4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone](/img/structure/B5118507.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5118531.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5118538.png)

![5-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5118544.png)
![N-(2-furylmethyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5118560.png)

![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5118589.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B5118590.png)
![3-allyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5118595.png)
![2-[(4-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5118601.png)